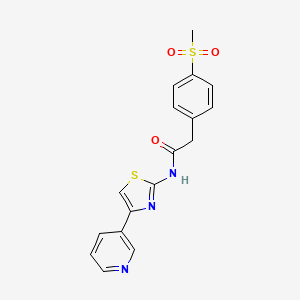
2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds structurally related to 2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide have been explored for their potential as antimicrobial agents. A study by Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014). Another research by Fahim and Ismael (2019) also indicated good antimicrobial activity for similar compounds, supporting their potential in this field (Fahim & Ismael, 2019).
Anticancer and Antiviral Applications
Research has explored the use of these compounds in anticancer and antiviral treatments. Carta et al. (2017) investigated sulfonamide inhibitors, structurally related to the compound , for their inhibitory action against human carbonic anhydrase isoforms, relevant in cancer and other pathologies (Carta et al., 2017). In addition, these compounds were found to have an effective inhibitory effect on blood enzymes from several mammalian species, which could be advantageous for drug transport.
Antioxidant Applications
A study by Talapuru et al. (2014) synthesized amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles from similar acetamides, demonstrating significant antioxidant activity, exceeding that of standard Ascorbic acid (Talapuru et al., 2014).
Anticonvulsant Applications
Compounds containing a sulfonamide thiazole moiety, akin to the compound , have shown potential as anticonvulsant agents. A study by Farag et al. (2012) found that some synthesized derivatives offered protection against picrotoxin-induced convulsion (Farag et al., 2012).
Propiedades
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-25(22,23)14-6-4-12(5-7-14)9-16(21)20-17-19-15(11-24-17)13-3-2-8-18-10-13/h2-8,10-11H,9H2,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCXPFDPAAKXGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2375125.png)
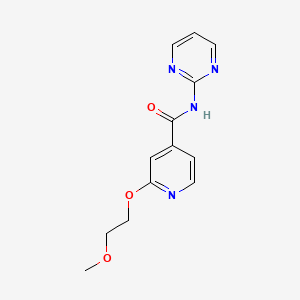
![1-[4-[2-(4-Chlorophenyl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2375128.png)
![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375129.png)
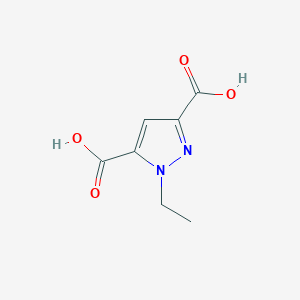
![(4Ar,7aS)-1-(2-chloroacetyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2375133.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2375134.png)
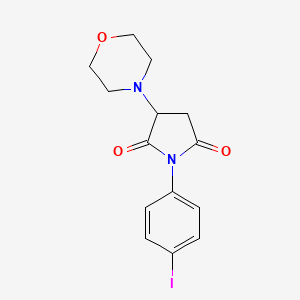
![N-(4-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2375136.png)
![N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2375138.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2375139.png)
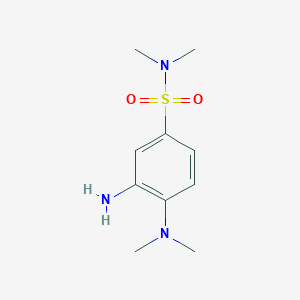
![2,4,7,8-Tetramethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2375145.png)
![(E)-1,4-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375146.png)
